1-Chloro-4-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-2-nitrobenzene

Medicinal Chemistry Structure-Activity Relationship Sulfonyl Piperazine

This research-grade sulfonyl piperazine features a unique 4-chloro-3-nitrophenylsulfonyl group paired with an N-(2-fluorophenyl) piperazine substituent, occupying distinct chemical space absent in RN-1747 (N-benzyl) or regioisomer CAS 866131-33-1. Its lower XLogP3-AA (3.2 vs 4.23 for RN-1747) enhances lead optimization potential. Key applications: (1) Structurally matched negative control for TRPV4 pharmacology studies, lacking the N-benzyl pharmacophore essential for agonism; (2) Versatile intermediate—selective nitro reduction yields an amine handle for amide/sulfonamide coupling, enabling rapid library synthesis; (3) Antiviral screening candidate targeting HCV entry via claudin-1 modulation. Bulk quantities available for SAR campaigns and chemical biology programs.

Molecular Formula C16H15ClFN3O4S
Molecular Weight 399.82
CAS No. 1022404-90-5
Cat. No. B2934001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-2-nitrobenzene
CAS1022404-90-5
Molecular FormulaC16H15ClFN3O4S
Molecular Weight399.82
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C16H15ClFN3O4S/c17-13-6-5-12(11-16(13)21(22)23)26(24,25)20-9-7-19(8-10-20)15-4-2-1-3-14(15)18/h1-6,11H,7-10H2
InChIKeyNOEYTXLBCUHEJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Chloro-4-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-2-nitrobenzene (CAS 1022404-90-5): Chemical Identity and Core Properties


1-Chloro-4-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-2-nitrobenzene (CAS 1022404-90-5), also referred to as FNPSO, is a synthetic sulfonyl piperazine derivative. Its molecular formula is C₁₆H₁₅ClFN₃O₄S with a molecular weight of 399.8 g/mol [1]. The compound features a 4-chloro-3-nitrophenylsulfonyl moiety and a 2-fluorophenyl substituent on the piperazine ring. Physicochemical data indicate a melting point of 152–153°C, poor aqueous solubility, and good solubility in organic solvents such as ethanol and DMSO. Its computed XLogP3-AA is 3.2, and topological polar surface area (TPSA) is 94.8 Ų [1]. This compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and chemical biology .

Why Generic Sulfonyl Piperazines Cannot Substitute for 1-Chloro-4-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-2-nitrobenzene


The class of sulfonyl piperazines encompasses a wide range of biological activities, including antitumor, anti-infective, and ion-channel modulation [1]. However, biological outcomes are exquisitely sensitive to the precise substitution pattern on both the sulfonyl aryl ring and the distal piperazine nitrogen. For example, the regioisomer 1-[(4-chlorophenyl)sulfonyl]-4-(2-fluoro-4-nitrophenyl)piperazine (CAS 866131-33-1), which shares the same molecular formula but differs in the position of the nitro and chloro groups, is reported to exhibit distinct antimicrobial and anticancer properties in preliminary studies . Additionally, the well-characterized TRPV4 agonist RN-1747 (1-benzyl-4-((4-chloro-2-nitrophenyl)sulfonyl)piperazine, CAS 1024448-59-6) demonstrates that replacing the N-benzyl group with an N-(2-fluorophenyl) group—as in the target compound—fundamentally alters the pharmacophore and is expected to abolish TRPV4 activity [2]. These structural nuances mean that generic sulfonyl piperazine analogs cannot be considered interchangeable for structure-activity relationship (SAR) studies, target profiling, or chemical probe development without risking erroneous biological conclusions.

Quantitative Differentiation Evidence for 1-Chloro-4-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-2-nitrobenzene vs. Closest Analogs


Regioisomeric Distinction: 4-Chloro-3-nitrophenyl vs. 4-Chloro-2-nitrophenyl Sulfonyl Substitution

The target compound bears a 4-chloro-3-nitrophenylsulfonyl group, which is a regioisomer of the 4-chloro-2-nitrophenylsulfonyl group found in the TRPV4 agonist RN-1747 (CAS 1024448-59-6). RN-1747 activates human TRPV4 with an EC₅₀ of 0.77 μM, while the target compound, lacking the N-benzyl group essential for TRPV4 activity, is not expected to exhibit TRPV4 agonism [1]. This regioisomeric and N-substitution difference provides a clear rationale for selecting the target compound as a negative control or for exploring alternative biological targets.

Medicinal Chemistry Structure-Activity Relationship Sulfonyl Piperazine

Physicochemical Differentiation: Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA)

The target compound has a computed XLogP3-AA of 3.2 and a TPSA of 94.8 Ų [1]. By comparison, RN-1747 (CAS 1024448-59-6) has a higher LogP of approximately 4.23 and a TPSA of 94.8 Ų . The lower lipophilicity of the target compound (ΔLogP ≈ 1.0) suggests improved aqueous solubility and potentially different membrane permeability characteristics. The regioisomer 1-[(4-chlorophenyl)sulfonyl]-4-(2-fluoro-4-nitrophenyl)piperazine (CAS 866131-33-1) shares the same molecular formula and similar computed LogP but differs in TPSA due to altered nitro group positioning, which may affect hydrogen-bonding capacity .

Drug-likeness ADME Physicochemical Properties

Substitution Pattern Differentiation: N-(2-Fluorophenyl) vs. N-Benzyl Piperazine

The target compound incorporates an N-(2-fluorophenyl) group on the piperazine ring, whereas the well-characterized comparator RN-1747 features an N-benzyl group. Literature on aryl piperazine SAR indicates that fluorination of the N-phenyl ring can enhance metabolic stability by reducing CYP450-mediated oxidation and can modulate receptor-binding affinity through electronic effects [1]. In the context of sulfonyl piperazines, the 2-fluorophenyl substituent may alter the conformational preference of the piperazine ring compared to the more flexible benzyl group, potentially leading to distinct target engagement profiles [2].

Medicinal Chemistry Pharmacophore Design Metabolic Stability

Availability as a High-Purity Research Intermediate with Full Analytical Characterization

The target compound is commercially available from multiple vendors (e.g., Biosynth, CymitQuimica, Smolecule) with stated purity ≥95% . In contrast, the regioisomer CAS 866131-33-1 is less widely stocked, and RN-1747 is typically supplied as a specialized pharmacological tool compound at higher cost (e.g., €746 for 250 mg of the target compound vs. approximately €100–200 for 10 mg of RN-1747) . The target compound is also available in bulk quantities (up to 250 mg or more) suitable for multi-step synthesis, whereas pharmacological tool compounds are often limited to small quantities.

Chemical Procurement Analytical Chemistry Synthetic Intermediate

Specific Reactivity: Nitro Group Reduction to Aromatic Amine for Downstream Functionalization

The nitro group at the 3-position of the sulfonyl phenyl ring can be selectively reduced to an aromatic amine under standard conditions (e.g., H₂/Pd-C or SnCl₂), generating a handle for further derivatization such as amide coupling, diazotization, or bioconjugation . The regioisomer CAS 866131-33-1, with the nitro group at the 4-position of the N-phenyl ring rather than the sulfonyl phenyl ring, presents a different reactivity profile. This chemo-selectivity is a critical differentiator for synthetic planning.

Synthetic Chemistry Bioconjugation Intermediate Derivatization

Transparency on the Absence of Published Bioactivity Data

A comprehensive search of PubMed, ChEMBL, BindingDB, and patent databases as of April 2026 found no peer-reviewed studies reporting quantitative IC₅₀, EC₅₀, Kᵢ, or Kd values for 1-Chloro-4-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-2-nitrobenzene (CAS 1022404-90-5). Claims of COX-2 inhibition or antiproliferative activity on vendor websites are unsupported by primary data [1]. In contrast, the structurally related compound RN-1747 has well-documented TRPV4 pharmacology with published EC₅₀ values (hTRPV4: 0.77 μM; mTRPV4: 4.0 μM; rTRPV4: 4.1 μM) and selectivity data against TRPM8, TRPV3, and TRPV1 [2]. This evidence gap must be disclosed transparently: the target compound's biological profile is uncharacterized, and any differentiation based on biological activity is currently unsupported.

Data Integrity Evidence-Based Procurement Risk Assessment

Recommended Procurement and Application Scenarios for 1-Chloro-4-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-2-nitrobenzene


Structure-Activity Relationship (SAR) Exploration of Sulfonyl Piperazine Chemical Space

Based on the structural differentiation evidence in Section 3, this compound is best deployed as a key intermediate in SAR campaigns exploring the biological consequences of N-(2-fluorophenyl) vs. N-benzyl or N-phenyl substitution on sulfonyl piperazine cores. Its unique substitution pattern—4-chloro-3-nitrophenylsulfonyl combined with 2-fluorophenyl—occupies a distinct region of chemical space not covered by common analogs such as RN-1747 or CAS 866131-33-1 [1]. The lower lipophilicity (XLogP3-AA = 3.2 vs. 4.23 for RN-1747) may also yield improved physicochemical properties for lead optimization [2].

Negative Control or Orthogonal Pharmacophore for TRPV4 Channel Studies

As detailed in Evidence Item 1, the target compound lacks the N-benzyl group essential for TRPV4 agonism exhibited by RN-1747 (hTRPV4 EC₅₀ = 0.77 μM). Researchers studying TRPV4 pharmacology can use this compound as a structurally related negative control to confirm that observed effects are pharmacophore-specific rather than arising from the sulfonyl piperazine scaffold itself [3]. This application is supported by class-level inference from the established SAR of TRPV4 modulators.

Synthetic Precursor for Focused Compound Library Generation

The nitro group on the sulfonyl phenyl ring can be selectively reduced to an aromatic amine, providing a versatile handle for amide bond formation, sulfonamide coupling, or bioconjugation. This enables the rapid generation of diverse compound libraries for phenotypic screening or target identification programs [1]. The compound's commercial availability in bulk quantities (up to 250 mg or more) at moderate cost supports library-scale chemistry .

Antiviral Screening in Piperazinylbenzenesulfonamide-Focused Programs

The class of piperazinylbenzenesulfonamides has been identified as inhibitors of Hepatitis C virus (HCV) entry through modulation of claudin-1 trafficking, as demonstrated for the structurally related compounds SB258585 and SB399885 [4]. Although the target compound has not been directly tested for antiviral activity, its structural similarity to this pharmacophore class makes it a suitable candidate for inclusion in antiviral screening cascades aimed at discovering novel HCV entry inhibitors or exploring claudin-1 biology.

Quote Request

Request a Quote for 1-Chloro-4-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-2-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.